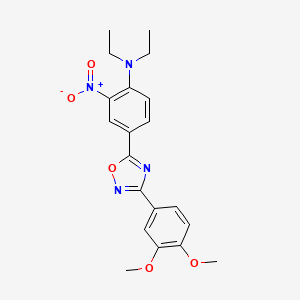
7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it attractive for use in a variety of research fields. In
Applications De Recherche Scientifique
7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it attractive for use in the treatment of various diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, research has shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a reduction in the growth and proliferation of cancer cells, as well as a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol are complex and varied. Studies have shown that this compound can affect various cellular processes such as DNA replication, protein synthesis, and cell signaling. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which can help to reduce oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its unique chemical structure and properties. This compound has been shown to have a wide range of potential applications in scientific research, particularly in the field of cancer treatment. Additionally, this compound is relatively stable and easy to work with, which makes it attractive for use in various lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One of the most promising areas of research is in the development of new cancer treatments. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has potential applications in the treatment of various diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 7-methylquinolin-2-ol with 5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
7-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-5-29-19-12-16(13-20(30-6-2)21(19)31-7-3)24-26-22(27-32-24)17-11-15-9-8-14(4)10-18(15)25-23(17)28/h8-13H,5-7H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRSSRLSRLSZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

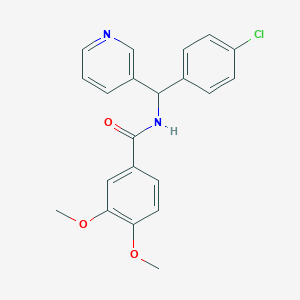
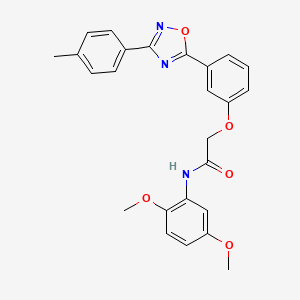
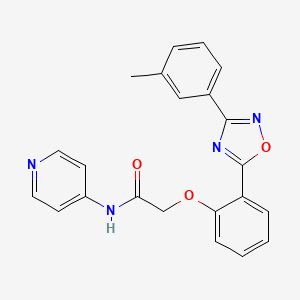
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
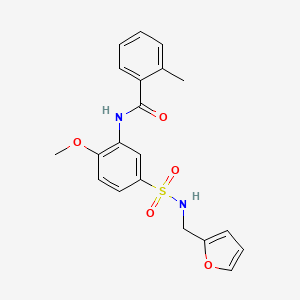
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
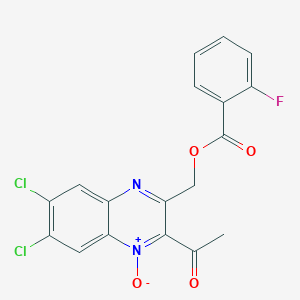
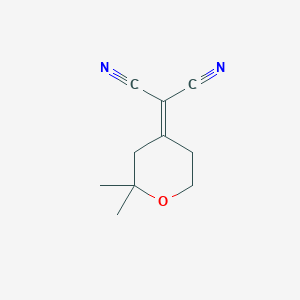
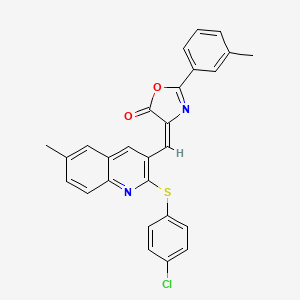

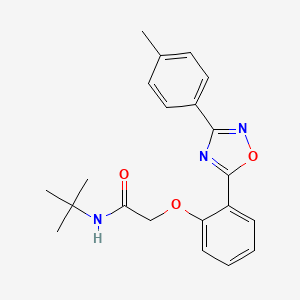
![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)

